![molecular formula C22H22N2OS2 B3008086 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-94-3](/img/structure/B3008086.png)
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a pharmacophore of significant interest due to its potential biological activities. Thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to possess a variety of biological activities, including anti-HIV , analgesic, anti-inflammatory , and antimicrobial properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been improved over time. Initially, these compounds required a three-step synthesis with two chromatography steps . However, recent advances have allowed for a more efficient one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide . This method is characterized by step economy, reduced catalyst loading, and easy purification, making it a greener approach to synthesizing these pharmacologically important compounds.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a fused ring system that includes a thieno ring and a pyrimidinone moiety. The presence of a sulfur atom within the structure is a key feature that can influence the compound's electronic properties and reactivity . The structural diversity of these compounds can be further enhanced by introducing various substituents at different positions on the pyrimidine ring, as demonstrated in the synthesis of derivatives with anti-HIV activity .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including alkylation , cyclization , and condensation . These reactions are often facilitated by the presence of reactive functional groups such as thioethers and amino groups, which can interact with electrophiles or nucleophiles to form new bonds. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. The presence of a sulfur atom and the fused ring system can affect the compound's solubility, stability, and reactivity. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body . The introduction of different substituents can also modulate these properties to optimize the compound's biological activity and reduce toxicity.
Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
Research has focused on synthesizing substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and comparing their properties with those of positionally isomeric thienopyrimidinones and benzo isosteres. These studies aim to understand how the position of the sulfur atom and other substituents affect the compound's electronic spectra and biological activity profiles, indicating the importance of structural variation in determining physicochemical characteristics and potential biological functions (Zadorozhny, Turov, & Kovtunenko, 2010).
Biological Potential
Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their central nervous system depressant activity, showing marked sedative action. This suggests that modifications of the thienopyrimidinone structure can lead to compounds with significant pharmacological effects (Manjunath, Mohan, Gurachar Naragund, & Shishoo, 1997).
Antitumor and Anti-HIV Activities
There is also research into the synthesis and evaluation of thienopyrimidinone derivatives for antitumor and anti-HIV activities. For instance, derivatives have been developed as potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, showing significant activity against specific types of cancer in animal models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980). Moreover, certain derivatives have been identified with virus-inhibiting properties concerning human immunodeficiency virus (HIV) in vitro, demonstrating the potential of thienopyrimidinone structures in developing new antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).
Chemical Sensing and Environmental Applications
Additionally, thienopyrimidinone derivatives have been explored for their utility in chemical sensing, such as the development of fluorescent probes for the discrimination of thiophenols over aliphatic thiols. This application is important in chemical, biological, and environmental sciences, where sensitive and selective detection techniques are crucial (Wang, Han, Jia, Zhou, & Deng, 2012).
Mécanisme D'action
Target of Action
The compound, also known as 2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, leading to ATP depletion in the presence of Q203 . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The compound’s action on Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the ATP production, which is crucial for the survival and proliferation of the bacteria . The compound also exhibits neuroprotective and anti-inflammatory properties, potentially through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
This suggests that these compounds may have favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, which contribute to their bioavailability and therapeutic potential .
Result of Action
The compound’s inhibition of Cyt-bd leads to ATP depletion in Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation . Additionally, the compound has been found to exhibit promising neuroprotective and anti-inflammatory properties .
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-16-7-9-18(10-8-16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWVWVPNQWSNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

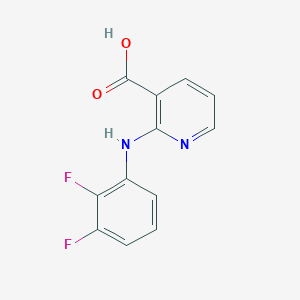
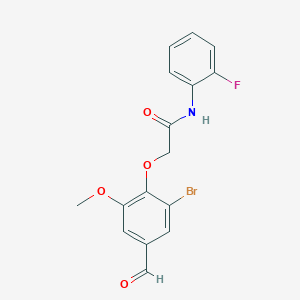
![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)

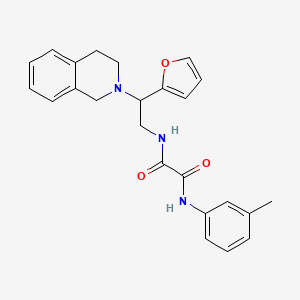
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
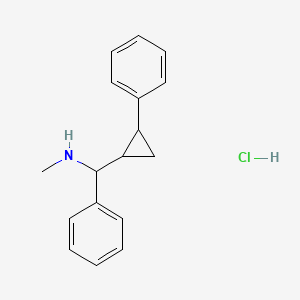
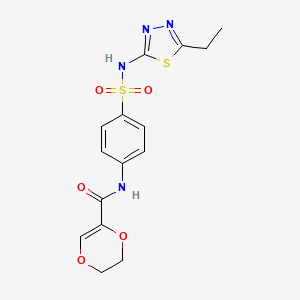
![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)